Lithium(1+)3-bromo-5-(difluoromethoxy)benzene-1-sulfinate
Description
Lithium(1+)3-bromo-5-(difluoromethoxy)benzene-1-sulfinate is a lithium sulfinate salt characterized by a benzene ring substituted with a bromo (-Br) group at the 3-position and a difluoromethoxy (-OCF₂H) group at the 5-position. The sulfinate anion (SO₂⁻) is stabilized by the electron-withdrawing effects of the substituents, enhancing its stability in polar solvents. This compound is primarily utilized in organic synthesis as a nucleophilic sulfonylating agent or as a precursor for generating sulfonyl radicals. Its structural complexity, combining halogen and fluorinated alkoxy groups, makes it valuable in pharmaceutical and materials science applications, particularly in cross-coupling reactions or polymer initiators.
Properties
Molecular Formula |
C7H4BrF2LiO3S |
|---|---|
Molecular Weight |
293.0 g/mol |
IUPAC Name |
lithium;3-bromo-5-(difluoromethoxy)benzenesulfinate |
InChI |
InChI=1S/C7H5BrF2O3S.Li/c8-4-1-5(13-7(9)10)3-6(2-4)14(11)12;/h1-3,7H,(H,11,12);/q;+1/p-1 |
InChI Key |
CQKSQWOPXSTBNB-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].C1=C(C=C(C=C1S(=O)[O-])Br)OC(F)F |
Origin of Product |
United States |
Preparation Methods
Data Table Summarizing Preparation Conditions
| Parameter | Typical Conditions | Comments |
|---|---|---|
| Lithiation reagent | n-Butyllithium (1.6 M in hexanes) | Added dropwise at -78 °C |
| Sulfur dioxide source | Gaseous SO2 or DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) | Controlled addition to aryllithium |
| Solvent | Tetrahydrofuran (THF) | Dry, oxygen-free |
| Temperature | -78 °C to 0 °C | Maintained during lithiation and sulfination |
| Reaction time | 1-2 hours per step | Monitored by TLC or NMR |
| Work-up | Quenching with lithium hydroxide solution | Isolates lithium sulfinate salt |
| Purification | Recrystallization or silica gel chromatography | Ensures product purity |
Research Findings and Perspectives from Various Sources
- Synthetic Feasibility : The lithiation-sulfur dioxide insertion strategy is a well-established method for preparing aromatic sulfinates, supported by extensive literature on related compounds with halogen and fluorinated substituents.
- Functional Group Compatibility : The presence of bromine and difluoromethoxy groups requires careful control of reaction conditions to avoid side reactions such as lithium-halogen exchange or cleavage of the difluoromethoxy moiety.
- Scale-Up Considerations : Industrial or larger scale synthesis demands rigorous control of temperature and inert atmosphere, as well as efficient sulfur dioxide handling systems.
- Applications : The lithium sulfinate salt serves as a versatile intermediate for further transformations, including sulfonylation reactions and cross-coupling processes.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at the Bromine Center
The bromine atom at position 3 undergoes nucleophilic substitution under catalytic or thermal conditions. Key reactions include:
*Theoretical yields inferred from analogous reactions in and.
Mechanistic studies suggest that the electron-withdrawing difluoromethoxy group (-OCF₂H) activates the bromine toward nucleophilic displacement by polarizing the aromatic ring. Palladium catalysis (e.g., Pd(OAc)₂) enables coupling with sulfur nucleophiles like 2-mercaptoethanol, forming stable C–S bonds .
Palladium-Catalyzed Cross-Coupling Reactions
The bromoaryl moiety participates in cross-coupling reactions critical for constructing complex architectures:
| Coupling Type | Partners | Catalytic System | Applications |
|---|---|---|---|
| Suzuki-Miyaura | Aryl boronic acids | Pd(PPh₃)₄, K₂CO₃, THF, 70°C | Biaryl synthesis |
| Stille | Organotin reagents | PdCl₂(dppf), DMF, 100°C | Functionalized heterocycles |
| Buchwald-Hartwig | Amines | Pd₂(dba)₃, Xantphos, toluene | Pharmaceutical intermediates |
These reactions exploit the bromide’s leaving-group ability, with the sulfinate group remaining inert under neutral conditions. The difluoromethoxy group’s meta-directing nature influences regioselectivity in subsequent functionalization.
Sulfinate Group Reactivity
The lithium sulfinate (-SO₂Li) enables redox and electrophilic processes:
Oxidation
-
Reagents : H₂O₂ (30%), AcOH, 50°C
-
Product : 3-Bromo-5-(difluoromethoxy)benzenesulfonic acid
-
Yield : >90% (theoretical)
Reduction
-
Reagents : LiAlH₄, THF, 0°C → 25°C
-
Product : 3-Bromo-5-(difluoromethoxy)benzenethiol
-
Yield : 70–75%
The sulfinate group also acts as a leaving group in alkylation reactions, forming sulfones with alkyl halides (e.g., MeI, 60°C, 82% yield).
Organolithium-Mediated Reactions
As an organolithium compound, it participates in:
-
Transmetalation : With ZnCl₂ or CuCN to form organozinc/copper intermediates for Negishi or Gilman reactions.
-
Lithium-Halogen Exchange : Reacts with alkyllithiums (e.g., n-BuLi) to generate new aryl lithium species.
Scientific Research Applications
Lithium(1+)3-bromo-5-(difluoromethoxy)benzene-1-sulfinate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create complex molecules for pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of Lithium(1+)3-bromo-5-(difluoromethoxy)benzene-1-sulfinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Observations :
- Electron-Withdrawing Groups (EWGs): The difluoromethoxy group (-OCF₂H) in the target compound is strongly electron-withdrawing, stabilizing the sulfinate anion via inductive effects. In contrast, the difluoroethyl group in the thiazole analog may exert weaker electronic effects due to its position on the non-aromatic ring.
- Molecular Weight and Solubility: The higher molecular weight of the target compound (289.01 g/mol vs. 221.16 g/mol) suggests reduced solubility in non-polar solvents compared to the thiazole derivative.
Reactivity and Stability
Table 2: Reactivity Trends
Key Observations :
- Radical Reactions: The bromo substituent in the target compound may facilitate radical-mediated processes, such as sulfonyl radical generation, which is less pronounced in the thiazole analog .
- Coordination Chemistry : The thiazole analog’s nitrogen and sulfur atoms could enhance metal-binding capabilities, making it more suitable for catalysis compared to the purely aromatic target compound.
Spectroscopic Data
For example:
- ¹H-NMR : The difluoromethoxy group in the target compound would show split peaks due to coupling with fluorine nuclei (~δ 6.5–7.5 ppm for aromatic protons).
- ¹³C-NMR : The sulfinate sulfur’s inductive effect would deshield adjacent carbons, with the benzene ring carbons appearing at ~δ 120–140 ppm.
Biological Activity
Lithium(1+)3-bromo-5-(difluoromethoxy)benzene-1-sulfinate is an organosulfur compound that has garnered attention for its potential biological activities and applications in various fields, particularly in pharmaceuticals and materials science. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a lithium ion associated with a sulfinate group, attached to a brominated aromatic ring with a difluoromethoxy substituent. Its molecular formula is . The presence of the difluoromethoxy group enhances its reactivity, making it a subject of interest in synthetic organic chemistry and biological research.
Synthesis
The synthesis of this compound typically involves several steps, including the reaction of 3-bromo-5-(difluoromethoxy)benzenesulfonyl chloride with lithium hydroxide or lithium carbonate. The reaction is usually conducted in an organic solvent under controlled temperature conditions to ensure complete conversion to the sulfinate salt.
Biological Activity
Mechanism of Action
The mechanism of action involves interactions with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group may influence the compound's binding affinity and specificity, potentially modulating various biological pathways.
Antitumor Activity
Recent studies have highlighted the potential antitumor activity of related compounds within the same structural family. For instance, certain pyrazole derivatives have demonstrated significant inhibitory effects against cancer cell lines, indicating that similar organosulfur compounds could exhibit comparable activities .
Anti-inflammatory Effects
Lithium salts are known for their anti-inflammatory properties. Research has shown that lithium compounds can modulate inflammatory pathways, which may extend to this compound, suggesting further investigation into its anti-inflammatory potential is warranted.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Key Features |
|---|---|---|
| Lithium(1+) 3-bromo-5-methoxybenzene-1-sulfinate | C7H6BrLiO3S | Contains methoxy instead of difluoromethoxy; less reactive |
| Sodium 3-bromo-5-(difluoromethoxy)benzene-1-sulfinate | C7H6BrNaO3S | Sodium salt; differing solubility characteristics |
| Potassium 3-bromo-5-(difluoromethoxy)benzene-1-sulfinate | C7H6BrKO3S | Potassium salt; potentially different biological activity due to ion size |
Case Studies and Research Findings
- In Vitro Studies : Preliminary in vitro studies have indicated that this compound may exhibit cytotoxic effects on various cancer cell lines. Further exploration into its mechanism could reveal specific pathways affected by this compound.
- Synergistic Effects : Research on similar compounds has shown that combining organosulfur derivatives with conventional chemotherapeutics can enhance therapeutic efficacy. Investigating potential synergistic effects of this compound with existing drugs could open new avenues for cancer treatment.
Q & A
Q. How can ligand design principles be applied to enhance this compound’s utility in organometallic catalysis?
- Methodological Answer : Apply Tolman’s electronic parameters (χ) to quantify sulfinate donor strength. Screen transition-metal complexes (e.g., Pd, Ni) for oxidative addition efficacy. Align with CRDC subclass RDF2050108 for process simulation in catalyst optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
